2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline
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Overview
Description
2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline (2TQX) is an organic molecule that has become increasingly popular in scientific research due to its unique properties. 2TQX is a heterocyclic compound that can be synthesized in a variety of ways and has a wide range of applications in fields such as biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline is not fully understood. However, it is believed that this compound binds to and inhibits the activity of enzymes involved in various biochemical processes. In addition, this compound may also act as an antioxidant by scavenging free radicals.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, anti-oxidant, and anti-tumor properties. In addition, this compound has been found to inhibit the growth of several types of cancer cells, as well as to reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. In addition, this compound can be used as a fluorescent probe for biochemical and physiological studies. However, this compound also has some limitations. For example, it is not very soluble in organic solvents, making it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research on 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline. These include further studies on its mechanism of action and biochemical and physiological effects, as well as its use in drug design and development. In addition, further research could be conducted on the synthesis of this compound, as well as its use as a fluorescent probe and inhibitor of enzymes. Finally, studies could be conducted on the use of this compound as an antioxidant and anti-tumor agent.
Synthesis Methods
2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline can be synthesized using various methods. The most common methods are the condensation reaction of 2-thienyl-1,2,4a,8a-tetrahydroquinoline (2THQ) and ethyl chloroformate, and the reaction of 2-thienyl-1,2,4a,8a-tetrahydroquinoline (2THQ) and ethyl chloroformate in the presence of a base. In the condensation reaction, 2THQ is treated with ethyl chloroformate in the presence of an acid catalyst, resulting in the formation of this compound. In the reaction with a base, 2THQ is treated with ethyl chloroformate and a base, such as sodium hydroxide, to produce this compound.
Scientific Research Applications
2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe in biochemical and physiological studies. In addition, this compound has been used as a ligand in medicinal chemistry, as an antioxidant, and as a drug candidate.
properties
IUPAC Name |
2-thiophen-2-yl-1,2,4a,8a-tetrahydroquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-5-10-9(4-1)13-8-11(14-10)12-6-3-7-15-12/h1-11,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSSORVMZDFTGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C=C1)N=CC(N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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